
3-(N-ethylanilino)-N'-hydroxypropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-ethylanilino)-N’-hydroxypropanimidamide is an organic compound with a complex structure that includes an aniline derivative and a hydroxypropanimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethylanilino)-N’-hydroxypropanimidamide typically involves a multi-step process. One common method starts with the condensation reaction of aniline and ethanol under the action of a catalyst to produce N-ethylaniline. This intermediate is then reacted with acrylonitrile to form N-ethyl-N-cyanoethylaniline . The final step involves the hydrolysis of N-ethyl-N-cyanoethylaniline to yield 3-(N-ethylanilino)-N’-hydroxypropanimidamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize production costs. Common catalysts include phosphorus oxychloride, phosphorus trichloride, and inorganic acids .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-ethylanilino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(N-ethylanilino)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(N-ethylanilino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethylaniline: A simpler analog with similar reactivity but lacking the hydroxypropanimidamide group.
N-cyanoethylaniline: Another related compound used in similar synthetic applications
Uniqueness
3-(N-ethylanilino)-N’-hydroxypropanimidamide is unique due to its combined aniline and hydroxypropanimidamide structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized chemical syntheses and research applications .
Eigenschaften
CAS-Nummer |
192324-66-6 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-(N-ethylanilino)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C11H17N3O/c1-2-14(9-8-11(12)13-15)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,12,13) |
InChI-Schlüssel |
SLLVPMVIUWWJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC(=NO)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


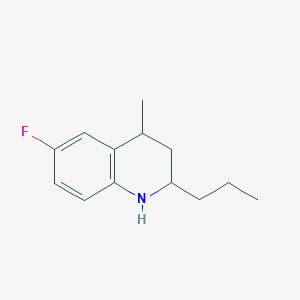
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
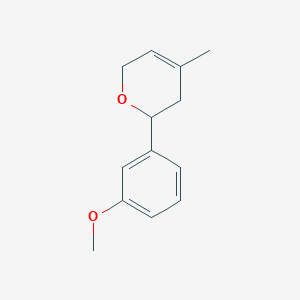
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
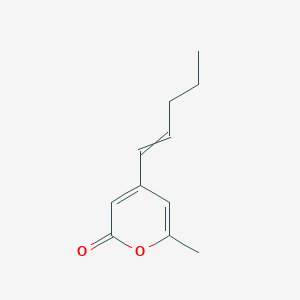
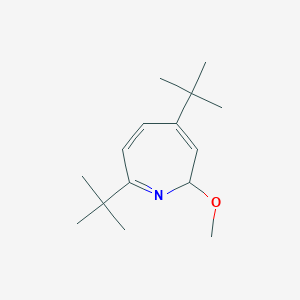

![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
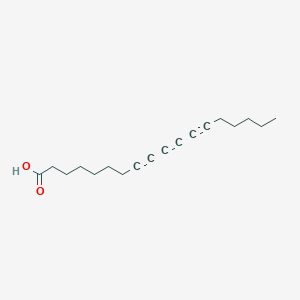
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
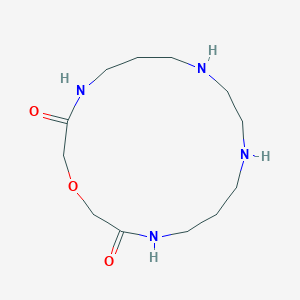
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)

